[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate
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Overview
Description
[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate is a complex organic compound characterized by its unique structure and properties. This compound is notable for its deuterium substitution, which can influence its chemical behavior and stability. It is used in various scientific research applications due to its distinctive molecular configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate involves multiple steps, starting with the preparation of the deuterated precursors. The key steps include:
Deuteration of Precursors: The initial step involves the deuteration of the starting materials, which can be achieved through catalytic exchange reactions using deuterium gas.
Esterification: The deuterated precursors undergo esterification reactions with octadec-9-enoic acid under controlled conditions to form the intermediate esters.
Coupling Reaction: The intermediate esters are then coupled with nonadeca-10,13-dienoic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration and esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study the effects of deuterium substitution on reaction mechanisms and kinetics. It is also used in the synthesis of complex organic molecules.
Biology
In biological research, the compound is used to investigate the metabolic pathways involving deuterated compounds. It serves as a tracer in metabolic studies due to its stable isotope labeling.
Medicine
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation.
Mechanism of Action
The mechanism of action of [1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its binding affinity and reactivity with enzymes and receptors. This can lead to altered metabolic pathways and improved pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate: This compound is unique due to its specific deuterium substitution pattern.
This compound: Similar compounds with different substitution patterns or chain lengths can exhibit different chemical and physical properties.
Uniqueness
The uniqueness of this compound lies in its specific deuterium substitution, which can significantly influence its chemical behavior, stability, and reactivity compared to non-deuterated analogs.
Properties
Molecular Formula |
C58H104O6 |
---|---|
Molecular Weight |
902.5 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate |
InChI |
InChI=1S/C58H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58(61)64-55(53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h16,19,25-30,55H,4-15,17-18,20-24,31-54H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/i53D2,54D2,55D |
InChI Key |
FUKSJCTYXSLZPJ-IVSGDUDLSA-N |
Isomeric SMILES |
[2H]C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)([2H])[2H])[2H])[2H] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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